(2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide
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Overview
Description
(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide is a complex organic compound that features a tetrahydropyran ring, fluorophenyl groups, and a hydroxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of the fluorophenyl groups via electrophilic aromatic substitution.
- Attachment of the hydroxyphenyl group through nucleophilic substitution or coupling reactions.
- Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine
Industry
May be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorophenyl and hydroxyphenyl groups could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,6S)-N,6-Bis(4-chlorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide
- (2R,3R,6S)-N,6-Bis(4-methylphenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide
Uniqueness
The presence of fluorine atoms in the fluorophenyl groups can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H21F2NO3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29) |
InChI Key |
IBDXWUJVRNPFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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